molecular formula C16H12F2N2OS B2663228 (E)-N-(3-ethyl-6-fluorobenzo[d]thiazol-2(3H)-ylidene)-4-fluorobenzamide CAS No. 865544-82-7

(E)-N-(3-ethyl-6-fluorobenzo[d]thiazol-2(3H)-ylidene)-4-fluorobenzamide

Cat. No.: B2663228
CAS No.: 865544-82-7
M. Wt: 318.34
InChI Key: WWEOIZIUSQDVLQ-KNTRCKAVSA-N
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Description

Synthesis Analysis

The synthesis process of “N-(3-ethyl-6-fluoro-1,3-benzothiazol-2-ylidene)-4-fluorobenzamide” is not explicitly mentioned in the search results .


Molecular Structure Analysis

The molecular structure of “N-(3-ethyl-6-fluoro-1,3-benzothiazol-2-ylidene)-4-fluorobenzamide” is not provided in the search results .


Chemical Reactions Analysis

The specific chemical reactions involving “N-(3-ethyl-6-fluoro-1,3-benzothiazol-2-ylidene)-4-fluorobenzamide” are not detailed in the search results .

Scientific Research Applications

Antimicrobial Activity

A study by Desai et al. (2013) investigated the synthesis of fluorobenzamides containing thiazole and thiazolidine, showing promising antimicrobial activity against a range of bacterial and fungal strains. The presence of a fluorine atom at the 4th position of the benzoyl group in the compounds was essential for enhancing antimicrobial activity (Desai, Rajpara, & Joshi, 2013).

Anticancer Agents

Osmaniye et al. (2018) synthesized new benzothiazole acylhydrazones as anticancer agents. The study revealed that various substitutions on the benzothiazole scaffold modulated antitumor properties. The compounds exhibited probable anticancer activity against several cancer cell lines, highlighting the potential of benzothiazoles in cancer therapy (Osmaniye, Levent, Karaduman, Ilgın, Özkay, & Kaplancıklı, 2018).

Synthesis of Novel Compounds

Pejchal et al. (2015) synthesized novel 1-[(1R)-1-(6-fluoro-1,3-benzothiazol-2-yl)ethyl]-3-substituted phenyl amides, demonstrating antibacterial and antifungal activity comparable or slightly better than certain medicinal standards. This study highlights the potential of these compounds in developing new antimicrobial agents (Pejchal, Pejchalová, & Růžičková, 2015).

Investigations on Bioactive Analogues

Mary et al. (2020) conducted spectroscopic and quantum mechanical studies on bioactive benzothiazolinone acetamide analogs. They explored ligand-protein interactions and photovoltaic efficiency modeling, finding that these compounds show good light-harvesting efficiency and potential for use in dye-sensitized solar cells (Mary, Yalcin, Mary, Resmi, Thomas, Önkol, Kasap, Yildiz, 2020).

Mechanism of Action

The mechanism of action of “N-(3-ethyl-6-fluoro-1,3-benzothiazol-2-ylidene)-4-fluorobenzamide” is not specified in the search results .

Safety and Hazards

The safety and hazards associated with “N-(3-ethyl-6-fluoro-1,3-benzothiazol-2-ylidene)-4-fluorobenzamide” are not detailed in the search results .

Future Directions

The future directions for the study or use of “N-(3-ethyl-6-fluoro-1,3-benzothiazol-2-ylidene)-4-fluorobenzamide” are not specified in the search results .

Properties

IUPAC Name

N-(3-ethyl-6-fluoro-1,3-benzothiazol-2-ylidene)-4-fluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12F2N2OS/c1-2-20-13-8-7-12(18)9-14(13)22-16(20)19-15(21)10-3-5-11(17)6-4-10/h3-9H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWEOIZIUSQDVLQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C=C(C=C2)F)SC1=NC(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12F2N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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